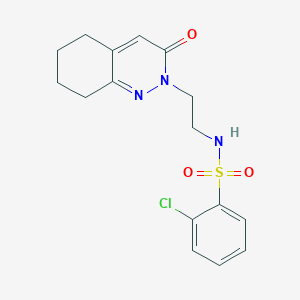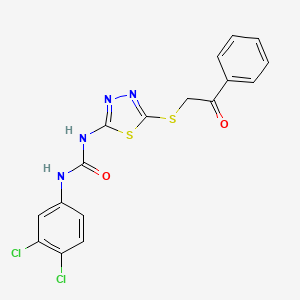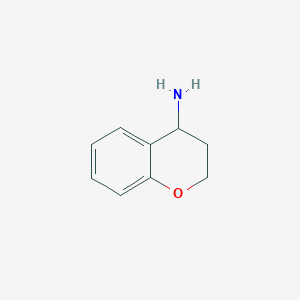
Chroman-4-amine
概要
説明
Chroman-4-amine, also known as 4-chromanamine, is a significant structural entity that belongs to the class of oxygen-containing heterocycles . It acts as a major building block in a large class of medicinal compounds . The compound is colorless to white to yellow solid or liquid .
Synthesis Analysis
Several studies have been performed to improve the methodologies of 4-chromanone-derived compounds . The chroman-4-one framework acts as a major building block in a large class of medicinal compounds, and synthetic compounds exhibit a broad variety of remarkable biological and pharmaceutical activities .Molecular Structure Analysis
The molecular formula of Chroman-4-amine is C9H11NO . The average mass is 149.190 Da and the monoisotopic mass is 149.084061 Da .Chemical Reactions Analysis
The chroman-4-one framework is a significant structural entity that belongs to the class of oxygen-containing heterocycles . It acts as a major building block in a large class of medicinal compounds .Physical And Chemical Properties Analysis
Chroman-4-amine has a molecular weight of 149.19 . It is a colorless to white to yellow solid or liquid . The compound should be stored in a dark place, sealed in dry, at 2-8°C .科学的研究の応用
Medicinal Chemistry: Building Block for Therapeutic Compounds
Chroman-4-amine serves as a crucial structural entity in medicinal chemistry. It is a major building block for synthesizing a wide array of medicinal compounds due to its oxygen-containing heterocyclic framework . Researchers have focused on improving the synthesis methodologies for derivatives of Chroman-4-amine, which exhibit remarkable biological and pharmaceutical activities .
Pharmacological Activities: Versatile Therapeutic Scaffold
The compound has been identified as a versatile scaffold that exhibits a wide range of pharmacological activities. These include anticancer, antivascular, antidiabetic, antioxidant, antimicrobial, antifungal, antiviral, antileishmanial, insecticidal, spasmolytic, analgesic, anti-inflammatory, anticoagulant, estrogenic inhibitor, anti-acetylcholinesterase (AchE) inhibitor, antihuman immunodeficiency virus (HIV), anticonvulsant, antidepressants, anticoronal, and antitubercular activities .
Synthetic Methodologies: Advancements in Preparation
Significant research has been dedicated to advancing the synthetic methodologies for preparing Chroman-4-amine derivatives. The focus has been on developing more effective and cost-efficient methods to synthesize these compounds, which are crucial for the chemistry community .
Biological Activities: Broad Spectrum of Effects
Chroman-4-amine derivatives are known to have a broad spectrum of biological activities. These activities span across various domains such as antibacterial, antioxidant, SIRT2 inhibitors, anti-HIV, and estrogenic properties .
Cosmetic Applications: Skin and Hair Care
Derivatives of Chroman-4-amine are used as active compounds in cosmetic preparations. They are utilized for the care, improvement, and refreshment of the texture of skin and hair. Additionally, they are employed in the treatment of skin and hair-related defects like inflammation, allergies, or wound healing processes .
Inflammation-Related Diseases: Therapeutic Role
Chroman-4-amine plays a significant role in the pathological mechanism of various inflammation-related diseases. These include cancer, Alzheimer’s disease, diabetes, atherosclerosis, and cardiovascular disorders. Its derivatives are used due to their localized protective reaction to infection or injury .
Drug Designing and Development: A Critical Template
The compound is considered an important template in drug designing and development. Its structural versatility allows for the isolation, designing, and synthesis of novel lead compounds, which are pivotal in the discovery of new therapeutic agents .
Natural Compound Synthesis: Importance in Polyphenols
Chroman-4-amine is a key moiety existing in natural compounds, particularly polyphenols. Its structure is essential for the synthesis of natural analogs that show various biological activities, thus contributing to the field of natural product chemistry .
Safety And Hazards
将来の方向性
Due to poor yield in the case of chemical synthesis and expensive isolation procedure from natural compounds, more studies are required to provide the most effective and cost-effective methods to synthesize novel chromanone analogs to give leads to the chemistry community . Considering the versatility of chromanone, this review is designed to impart comprehensive, critical, and authoritative information about the chromanone template in drug designing and development .
特性
IUPAC Name |
3,4-dihydro-2H-chromen-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c10-8-5-6-11-9-4-2-1-3-7(8)9/h1-4,8H,5-6,10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCOFMNJNNXWKOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC=C2C1N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60940312 | |
| Record name | 3,4-Dihydro-2H-1-benzopyran-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60940312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Chroman-4-amine | |
CAS RN |
188198-38-1, 53981-38-7 | |
| Record name | 3,4-Dihydro-2H-1-benzopyran-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60940312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-dihydro-2H-1-benzopyran-4-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2768681.png)
![5-[(4-bromophenyl)sulfanyl]-1,3-diphenyl-1H-pyrazole-4-carbaldehyde](/img/structure/B2768683.png)
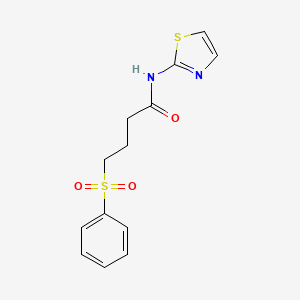

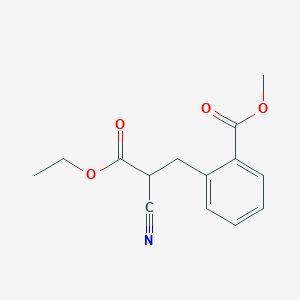
![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-(1-methyl-1H-indol-3-yl)acetamide](/img/structure/B2768689.png)
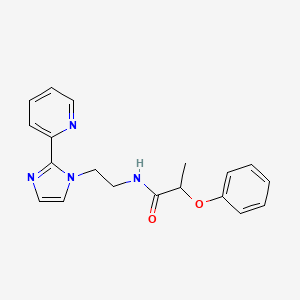
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2768694.png)
![N-{2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl}butanamide](/img/structure/B2768695.png)
![5,6,7,8-Tetrahydropyrido[3,4-d]pyridazin-1(2H)-one hydrochloride](/img/structure/B2768698.png)

![2-[(3-fluoropropyl)sulfanyl]-5-{(E)-[4-(1H-1,2,4-triazol-1-yl)phenyl]methylidene}-3,5-dihydro-4H-imidazol-4-one](/img/structure/B2768701.png)
